molecular formula C24H21N3O6 B15096717 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B15096717
M. Wt: 447.4 g/mol
InChI Key: WVPJLBVMGKMDLL-UHFFFAOYSA-N
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Description

N'-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide is a complex synthetic molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 2,3-dihydro-1,4-benzodioxin scaffold, a heterocyclic moiety recognized as a privileged structure in drug discovery for its ability to interact with diverse biological targets . The molecular architecture is further elaborated with a naphthalene-based ether and a pyrrolidine-2,5-dione (succinimide) ring, suggesting potential as a key intermediate or a lead compound for the development of protease inhibitors, enzyme modulators, or other bioactive agents. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in the design of novel compounds targeting central nervous system (CNS) disorders, oxidative stress pathways, or inflammatory conditions. The presence of the hydrazide linkage offers a reactive handle for further synthetic modification, making it a versatile building block for creating more complex chemical libraries. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-naphthalen-2-yloxyacetohydrazide

InChI

InChI=1S/C24H21N3O6/c28-22(14-33-18-7-5-15-3-1-2-4-16(15)11-18)26-25-19-13-23(29)27(24(19)30)17-6-8-20-21(12-17)32-10-9-31-20/h1-8,11-12,19,25H,9-10,13-14H2,(H,26,28)

InChI Key

WVPJLBVMGKMDLL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) ring is synthesized via cyclization of maleamic acid derivatives. A representative approach involves:

  • Maleamic Acid Formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with maleic anhydride in dichloromethane at 0–5°C yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)maleamic acid.
  • Cyclization : Heating the maleamic acid in acetic anhydride at 120°C for 4 hours induces cyclization to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione.

Key Data :

Step Reagents/Conditions Yield (%)
1 Maleic anhydride, DCM, 0°C 85–90
2 Acetic anhydride, 120°C 75–80

Coupling with 2-(Naphthalen-2-yloxy)acetyl Group

The final step involves acylating the hydrazide with 2-(naphthalen-2-yloxy)acetyl chloride:

  • Synthesis of 2-(Naphthalen-2-yloxy)acetyl Chloride :
    • 2-Naphthol reacts with chloroacetyl chloride in the presence of K₂CO₃ in acetone (60°C, 4 hours) to form 2-(naphthalen-2-yloxy)acetic acid.
    • Treatment with thionyl chloride (SOCl₂, 70°C, 2 hours) converts the acid to its acyl chloride.
  • Acylation : The hydrazide intermediate reacts with 2-(naphthalen-2-yloxy)acetyl chloride in dry tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Step : Replacing acetic anhydride with polyphosphoric acid (PPA) at 100°C reduces side products, improving yield to 82%.
  • Acylation : Using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane increases acylation efficiency (yield: 78%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates hydrazide formation and acylation:

Step Conventional Time Microwave Time Yield Improvement
Hydrazinolysis 6 hours 30 minutes +15%
Acylation 12 hours 2 hours +10%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.2 (m, 7H, naphthalene), 6.8 (s, 2H, benzodioxin), 4.3 (s, 2H, OCH₂CO), 3.9 (m, 4H, benzodioxin OCH₂), 2.8–2.5 (m, 4H, pyrrolidine-dione).
  • IR (KBr) : 1740 cm⁻¹ (C=O, pyrrolidine-dione), 1660 cm⁻¹ (C=O, hydrazide), 1240 cm⁻¹ (C-O-C, benzodioxin).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the pyrrolidine-2,5-dione ring and the E-configuration of the hydrazide bond.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations Yield (%)
Conventional Heating Low equipment requirements Long reaction times 65–70
Microwave-Assisted Faster, higher yields Specialized equipment needed 80–85
Ultrasonic Promotion Efficient mixing, reduced side reactions Limited scalability 75

Challenges and Limitations

  • Solubility Issues : The naphthalenyloxy group contributes to poor solubility in polar solvents, complicating purification.
  • Regioselectivity : Competing acylation at the pyrrolidine nitrogen requires careful stoichiometric control.

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and biological activities of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Functional Groups Synthesis Method Biological Activity (if reported) Reference
Target Compound: N'-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide Benzodioxin, dioxopyrrolidin, naphthalenyloxy acetohydrazide Hydrazide, benzodioxin, pyrrolidin-dione Likely hydrazide coupling + cyclization Hypothesized anti-inflammatory N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalenyloxy methyl, phenylacetamide Triazole, acetamide, naphthalenyloxy 1,3-Dipolar cycloaddition Not explicitly reported
6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide derivatives (9a–9w) Methoxynaphthalenyl, nicotinohydrazide, semicarbazide/thiosemicarbazide Hydrazide, methoxy, pyridine Condensation with isocyanates Anticancer (assumed from structural analogs)
N′-[(E)-(2-Hydroxy-1-naphthyl)methylene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide Hydroxynaphthyl, pyrazolyl acetohydrazide Hydrazide, hydroxynaphthyl, pyrazole Schiff base formation Not explicitly reported
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin, carboxylic acid Carboxylic acid, benzodioxin Alkylation/cyclization Anti-inflammatory (comparable to ibuprofen)

Key Observations

Benzodioxin Subunit : The target compound shares the 2,3-dihydro-1,4-benzodioxin moiety with the anti-inflammatory agent in . However, replacing the carboxylic acid group with a hydrazide-linked dioxopyrrolidin may alter solubility and target selectivity.

Hydrazide Derivatives : Compounds like 9a–9w and the hydroxynaphthyl hydrazide utilize hydrazide linkages but lack the benzodioxin and dioxopyrrolidin motifs. The target compound’s hybrid structure could synergize the hydrogen-bonding capacity of hydrazides with the metabolic stability of cyclic ethers.

Triazole vs. Dioxopyrrolidin: The triazole-containing analogs in exhibit distinct electronic profiles due to the triazole’s aromaticity, whereas the dioxopyrrolidin in the target compound introduces a non-aromatic, electron-deficient ring system. This difference may influence pharmacokinetics, such as CYP450 interactions.

Anti-Inflammatory Potential: The benzodioxin-carboxylic acid in showed efficacy in carrageenan-induced edema, suggesting that the target compound’s benzodioxin-hydrazide hybrid may retain or enhance this activity through improved target engagement.

Biological Activity

The compound N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the preparation of the naphthalen-2-yloxyacetohydrazide derivative. The starting materials often include naphthols and hydrazines, which are reacted under controlled conditions to yield the desired hydrazide. The overall reaction scheme can be summarized as follows:

  • Preparation of Naphthalen-2-yloxyacetate : This is achieved by reacting naphthol with ethyl chloroacetate in the presence of a base.
  • Hydrazinolysis : The resulting ester undergoes hydrazinolysis to form the acetohydrazide derivative.
  • Cyclization and Functionalization : Further reactions may involve cyclization to introduce the benzodioxin moiety and additional functional groups to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing naphthol and hydrazide moieties exhibit significant anticancer properties. For instance, molecular docking studies have shown that derivatives with similar structures bind effectively to histone deacetylases (HDACs), which are crucial targets in cancer therapy. The binding energies reported range from -10.08 to -9.08 kcal/mol, indicating strong interactions with HDACs-2 .

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity. Studies have shown that naphthalene derivatives possess both antibacterial and antifungal properties. For example, derivatives were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the neuroprotective effects of similar compounds against neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have indicated that these compounds can scavenge free radicals, thereby reducing oxidative stress in neuronal cells .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerStrong binding to HDACs with significant anticancer potential
AntimicrobialEffective against various bacterial strains
NeuroprotectiveExhibits antioxidant properties beneficial for neurodegenerative diseases

Study 1: Anticancer Evaluation

A study focused on evaluating the anticancer activity of naphthalene derivatives showed that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines. The IC50 values indicated a dose-dependent response, confirming their potential as chemotherapeutic agents .

Study 2: Antimicrobial Testing

Another research project assessed the antimicrobial efficacy of various naphthalene derivatives against a panel of pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential use in treating infections .

Study 3: Neuroprotective Mechanism

In vitro assays performed on neuronal cell cultures revealed that the compound could protect against oxidative stress-induced cell death. The mechanism was attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses .

Q & A

Basic: What are the recommended synthetic pathways for this compound, and how is its structural integrity validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Hydrazide formation : Condensation of hydrazine derivatives with activated carbonyl intermediates (e.g., using diethyl acetohydrazide precursors under reflux in ethanol) .
  • Functional group coupling : Microwave-assisted coupling of the naphthalen-2-yloxy moiety to the pyrrolidin-3-yl core, enhancing reaction efficiency .
    Characterization :
  • Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., δ 7.2–8.1 ppm for naphthalene protons) and IR for carbonyl (C=O, ~1700 cm⁻¹) and hydrazide (N–H, ~3300 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ within ±1 ppm accuracy) .

Basic: What functional groups dominate its reactivity, and how do they influence experimental design?

Methodological Answer:
Key reactive groups:

  • 2,5-Dioxopyrrolidin-3-yl : Susceptible to nucleophilic attack, enabling derivatization (e.g., with amines or thiols) .
  • Hydrazide (–NH–NH–CO–) : Participates in cyclocondensation with aldehydes/ketones to form hydrazones or triazoles .
  • Naphthalen-2-yloxy : Stabilizes π-π interactions in supramolecular assemblies, influencing solubility and crystallinity .
    Design considerations :
  • Protect hydrazide groups during coupling reactions using Boc (tert-butoxycarbonyl) strategies .
  • Optimize solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) .

Advanced: How can computational tools predict and optimize its synthetic routes?

Methodological Answer:

  • Reaction path simulation : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states for hydrazide formation, reducing trial-and-error .
  • Machine learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., temperature, catalyst) for coupling steps .
  • COMSOL Multiphysics : Simulate microwave-assisted synthesis to optimize energy input and reaction time .

Advanced: What strategies address contradictory spectroscopic or bioactivity data?

Methodological Answer:

  • Data triangulation : Cross-validate NMR/MS results with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
  • Dose-response normalization : For bioactivity studies, use standardized assays (e.g., enzyme inhibition IC₅₀) with internal controls (e.g., reference inhibitors) to mitigate batch variability .
  • Statistical rigor : Apply factorial design (e.g., 2³ factorial matrices) to isolate variables (e.g., pH, temperature) causing discrepancies .

Advanced: How can its stability under varying conditions be systematically assessed?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base, 0.1–1 M) .
  • HPLC-PDA monitoring : Track degradation products (e.g., hydrazine cleavage fragments) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Kinetic modeling : Fit degradation data to Arrhenius equations to predict shelf-life .

Advanced: What methodologies explore its structure-activity relationships (SAR) for therapeutic potential?

Methodological Answer:

  • Analog synthesis : Modify the benzodioxin or naphthalenyloxy moieties to generate analogs (e.g., halogenation, methoxy substitutions) .
  • QSAR modeling : Use Schrödinger’s QikProp or MOE to correlate logP, polar surface area, and H-bond donors with bioactivity (e.g., kinase inhibition) .
  • In silico docking : AutoDock Vina or Glide to predict binding modes in target proteins (e.g., COX-2 or PARP) .

Advanced: How can process intensification techniques enhance its scalable synthesis?

Methodological Answer:

  • Flow chemistry : Continuous-flow reactors for hydrazide coupling steps, improving heat/mass transfer and reducing byproducts .
  • Membrane separation : Nanofiltration membranes (e.g., polyamide) to purify intermediates, replacing column chromatography .
  • DoE optimization : Use JMP or Minitab to apply response surface methodology (RSM) for maximizing yield and minimizing waste .

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